sodium difluoromethanesulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;difluoromethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSLFYACKIPNN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275818-95-6 | |
| Record name | Sodium difluoromethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sodium Difluoromethanesulfinate Naso2cf2h As a Pivotal Reagent in Difluoromethylation
Development and Utility as a Difluoromethyl Radical Precursor
Sodium difluoromethanesulfinate is a key precursor for generating the difluoromethyl radical (•CF2H). researchgate.net This reactive intermediate is central to a variety of chemical transformations, most notably radical difluoromethylation reactions. researchgate.net The generation of the •CF2H radical from this compound can be initiated through several methods, including single-electron oxidation. rsc.org
Photoredox catalysis has proven to be a particularly effective strategy for activating this compound. rsc.org For instance, the use of photosensitizers like Eosin Y, when irradiated with visible light in the presence of air as an oxidant, can generate difluoromethyl radicals from the sulfinate salt. rsc.org Similarly, Rose Bengal under green light-emitting diode (LED) irradiation has been employed to achieve the difluoromethylation of a wide range of medicinally relevant heteroarenes. rsc.org Electrochemical methods also offer a pathway to generate •CF2H radicals from this compound, avoiding the need for chemical oxidants or expensive photocatalysts. sioc-journal.cn
The difluoromethyl radical, once generated, can participate in various reactions, including the C-H functionalization of heteroarenes. researchgate.netrsc.org This direct approach is highly attractive for late-stage functionalization in drug discovery, allowing for the introduction of the –CF2H group into complex molecules. rsc.org The regioselectivity of these reactions can often be rationalized by the nucleophilic character of the difluoromethyl radical generated from this reagent. researchgate.net
Comparative Analysis with Other Difluoromethylating Agents
The field of difluoromethylation has seen the development of numerous reagents. A comparative analysis highlights the specific advantages and characteristics of this compound.
Contrast with Zinc Difluoromethanesulfinate (Baran Reagent)
Zinc difluoromethanesulfinate, often referred to as the Baran reagent, is a prominent and highly effective reagent for the difluoromethylation of heteroarenes. researchgate.netenamine.net Developed by Baran and coworkers, this zinc salt allows for the rapid and scalable introduction of the difluoromethyl group under mild, operationally simple conditions, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netenamine.net
While both sodium and zinc difluoromethanesulfinate serve as sources of the difluoromethyl radical, there are key distinctions. The Baran reagent is noted for its high efficiency and broad substrate scope in the C-H functionalization of heterocycles. researchgate.netnih.gov However, the synthesis and purification of zinc difluoromethanesulfinate can be more complex compared to its sodium counterpart. acs.org Furthermore, commercial preparations of the Baran reagent may contain impurities like zinc chloride and water, which need to be accounted for in reaction stoichiometry. enamine.net In some instances, this compound has been shown to be a more cost-effective and readily accessible alternative, although it may exhibit different reactivity profiles. researchgate.netacs.org For example, in certain decarboxylative difluoromethylation reactions, the iron-catalyzed reaction with the Baran reagent was found to be effective, whereas the analogous reaction with sodium trifluoromethanesulfinate utilized a copper catalyst. organic-chemistry.orgnih.gov
Comparison with Other Fluoroalkanesulfinate Salts
This compound belongs to a broader class of fluoroalkanesulfinate salts used in organic synthesis. These salts can serve as sources for various fluoroalkyl radicals and, in some cases, as a source of sulfur dioxide (SO2) under photoredox conditions. nih.govresearchgate.net
Other examples of such salts include sodium trifluoromethanesulfinate (Langlois reagent), which is a well-established reagent for trifluoromethylation. organic-chemistry.orgnih.gov The reactivity of these salts can vary. For instance, in a study on fluoroalkylative aryl migration, this compound was found to be more reactive in generating the corresponding fluoroalkyl radical compared to sodium monofluoromethanesulfinate (H2CFSO2Na). acs.org This highlights the influence of the fluorine substitution on the reactivity of the sulfinate salt. The development of methods to prepare various fluoroalkanesulfinate salts, such as those with CF2H, CF2Ph, and CH2F groups, has expanded the toolbox for radical fluoroalkylation reactions. acs.org
Differentiation from Phosphonium-based and Other Electrophilic/Nucleophilic Reagents
Beyond sulfinate salts, a diverse array of reagents has been developed for difluoromethylation, including phosphonium-based reagents and other sources of electrophilic or nucleophilic "CF2H" synthons. chinesechemsoc.org
Phosphonium (B103445) salts, such as [Ph3PCF2H]+Br–, can also serve as precursors to the difluoromethyl radical under visible-light photoredox conditions. acs.org These reagents have been successfully employed in radical cascade reactions to synthesize complex heterocyclic structures. acs.org However, phosphonium-based reagents and other ylides can have limitations in terms of their tunability and reaction capacity. chinesechemsoc.org
In contrast to radical precursors, other reagents are designed to deliver a difluoromethyl group as a nucleophile or an electrophile. For example, (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) is a well-known nucleophilic difluoromethylating agent. chinesechemsoc.org The choice of reagent—radical, nucleophilic, or electrophilic—depends on the specific transformation and the substrate . This compound's utility lies in its ability to readily generate the difluoromethyl radical under relatively mild conditions, making it a valuable tool for C-H functionalization and other radical-mediated processes. researchgate.netchinesechemsoc.org
Methodologies for the Synthesis of this compound
The accessibility of this compound is crucial for its widespread application. Several synthetic routes have been developed, with reductive pathways being particularly common.
Reductive Synthetic Pathways
A notable and efficient method for the synthesis of this compound involves the reduction of 2-(difluoromethylsulfonyl)benzothiazole. researchgate.netacs.org This precursor is readily prepared from 2-mercaptobenzothiazole. acs.org The reduction is typically carried out using sodium borohydride (B1222165) (NaBH4), which cleanly cleaves the C–S bond to afford this compound in high yield. researchgate.netacs.org This method is considered cost-effective and provides the product with good purity. researchgate.net
Mechanistic Insights into Sodium Difluoromethanesulfinate Mediated Transformations
Elucidation of Difluoromethyl Radical Generation Mechanisms
The formation of the difluoromethyl radical from sodium difluoromethanesulfinate is the pivotal step that initiates the difluoromethylation process. This transformation is typically achieved through oxidative pathways, often facilitated by chemical oxidants, electrochemical methods, or photoredox catalysis.
The generation of the difluoromethyl radical from this compound fundamentally relies on a single-electron oxidation event. rsc.org This process involves the removal of one electron from the difluoromethanesulfinate anion, leading to the formation of a difluoromethanesulfonyl radical (HCF₂SO₂•), which then rapidly extrudes sulfur dioxide (SO₂) to furnish the desired difluoromethyl radical.
Several oxidative systems have been successfully employed to trigger this transformation. Chemical oxidants such as tert-butyl hydroperoxide (TBHP) are effective for generating •CF₂H radicals for the functionalization of protonated heteroaromatic bases in a two-phase system. researchgate.net In the realm of photoredox catalysis, organic dyes like Eosin Y can activate this compound, using air as the terminal oxidant. rsc.org Electrochemical synthesis provides a green and efficient alternative, where direct anodic oxidation of HCF₂SO₂Na generates the difluoromethyl radical under constant current conditions. nih.govacs.orgacs.orgresearchgate.net
The general mechanism for the oxidative generation of the difluoromethyl radical is depicted below: HCF₂SO₂Na → HCF₂SO₂⁻ + Na⁺ HCF₂SO₂⁻ - e⁻ → [HCF₂SO₂•] → •CF₂H + SO₂
The redox potential of the difluoromethylating reagent is a key parameter in these transformations. rsc.org
In many difluoromethylation reactions, the generation of the •CF₂H radical is not spontaneous but requires an initiator or a catalyst to proceed efficiently under mild conditions. Transition metals and photoredox catalysts play a central role in these processes. cas.cn
Iron and copper salts can catalyze the formation of difluoromethyl radicals from sulfinate reagents. organic-chemistry.orgacs.org For instance, an iron-catalyzed system utilizing zinc difluoromethanesulfinate, an analogue of the sodium salt, proceeds via a radical process to achieve the difluoromethylation of aryl-substituted acrylic acids. organic-chemistry.orgacs.org
Visible-light photoredox catalysis has become a particularly powerful strategy for generating difluoromethyl radicals from HCF₂SO₂Na under exceptionally mild conditions. nih.govresearchgate.net This method relies on a photocatalyst (PC) that, upon absorption of visible light, becomes a potent single-electron transfer agent. The reaction can proceed through two main catalytic cycles: oxidative quenching and reductive quenching. nih.gov
In the oxidative quenching cycle , the excited photocatalyst (PC*) reduces the difluoromethylating agent (or a precursor) to generate the •CF₂H radical. The resulting oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle. nih.govmdpi.com Iridium-based photocatalysts like fac-Ir(ppy)₃ are commonly used in this context. rsc.orgnih.govmdpi.com
Conversely, in the reductive quenching cycle , the excited photocatalyst (PC*) is reduced by a sacrificial donor, generating a highly reducing species (PC⁻). This species then reduces the difluoromethyl radical precursor to generate •CF₂H.
The choice between an oxidative or reductive quenching pathway is determined by the specific redox potentials of the photocatalyst and the substrates involved. nih.gov Organic dyes, such as Eosin Y and Rose Bengal, have also been employed as effective metal-free photocatalysts for the generation of •CF₂H from HCF₂SO₂Na. rsc.org
Fundamental Reaction Pathways in Difluoromethylation
Once the difluoromethyl radical is generated, it can engage in a variety of reaction pathways to effect the difluoromethylation of organic substrates. The specific pathway followed depends on the nature of the substrate and the reaction conditions.
A common pathway for the difluoromethylation of aromatic and heteroaromatic compounds is free-radical addition followed by hydrogen elimination. nih.govacs.orgacs.org In this mechanism, the nucleophilic •CF₂H radical adds to an electron-deficient C=C or C=N bond within the (hetero)aromatic system. This addition generates a new radical intermediate. The final product is then formed through a subsequent oxidation step, which leads to the elimination of a hydrogen atom and the restoration of aromaticity. acs.org
This pathway has been demonstrated in the electrochemical N-ortho-selective difluoromethylation of quinoline (B57606) and isoquinoline (B145761) N-oxides. nih.govacs.orgacs.org The reaction proceeds under constant current, where the electrochemically generated •CF₂H radical selectively adds to the N-ortho position of the heterocyclic N-oxide. A final single-electron transfer and deprotonation yield the difluoromethylated product. acs.org
In the context of photoredox catalysis, the oxidative quenching cycle is a prevalent mechanism for difluoromethylation. nih.gov The cycle is initiated by the visible-light excitation of the photocatalyst (PC) to its excited state (PC*). nih.govresearchgate.net This excited state is a more potent reductant than the ground state and can transfer a single electron to a suitable acceptor. nih.gov
For certain classes of substrates, particularly α,β-unsaturated carbonyl compounds, difluoromethylation can proceed through a radical addition-elimination mechanism. cas.cn In this pathway, the difluoromethyl radical adds to the double bond of the substrate. However, instead of a subsequent hydrogen elimination, a leaving group present on the substrate is eliminated to form the final product.
An example of this is the iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. cas.cnorganic-chemistry.org In this reaction, the •CF₂H radical, generated from zinc difluoromethanesulfinate, adds to the β-position of the acrylic acid. This is followed by a decarboxylation step (elimination of CO₂) to yield the difluoromethylated alkene. This method provides a stereospecific route to (E)-alkenes, although its effectiveness can be limited with electron-deficient substrates. cas.cn
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms associated with this compound. stackexchange.commdpi.com These computational approaches provide detailed energetic and structural information about transition states and intermediates, offering insights that are often inaccessible through experimental means alone. stackexchange.comresearchgate.net The primary focus of these studies has been to understand the generation and subsequent reactivity of the key intermediate, the difluoromethyl radical (•CF2H).
DFT calculations have been instrumental in rationalizing the efficiency and selectivity of difluoromethylation reactions. researchgate.netacs.org For instance, computational analysis of the photoredox-catalyzed 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazoles revealed that the reaction proceeds via a nucleophilic •CF2H radical. acs.org A comparative study of the energy barriers for the addition of various radicals to the substrate showed that the •CF2H radical has the lowest transition state activation energy, explaining the high yield of the difluoromethylated product compared to mono- or trifluoromethylation. acs.org
| Radical Species | Calculated Activation Energy (ΔGₐ, kJ/mol) | Reference |
|---|---|---|
| •CF₂H (Difluoromethyl) | 148.36 | acs.org |
| •CF₃ (Trifluoromethyl) | 159.27 | acs.org |
| •CH₃ (Methyl) | 293.78 | acs.org |
| •CFH₂ (Monofluoromethyl) | 333.66 | acs.org |
Further computational modeling has provided detailed insights into the radical addition step in other systems. In the difluoromethylation of silyl (B83357) enol ethers, DFT calculations modeled the transition state for the addition of the •CF2H radical. gre.ac.uk These models show a highly exergonic addition mediated by an early and readily accessible transition state, corroborating the experimental observations. gre.ac.uk The calculations also explained the lower yields for more substituted substrates by revealing higher energy barriers for their respective transition states. gre.ac.uk
| Substrate Model | Activation Energy (ΔG‡, kcal/mol) | Overall Free Energy Change (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Acetophenone-derived (1a') | 7.4 | -34.0 | gre.ac.uk |
| Propiophenone-derived (Z-1o') | 9.1 | N/A | gre.ac.uk |
| Propiophenone-derived (E-1o') | 9.1 | N/A | gre.ac.uk |
| 2-Furan-derived (1v') | 10.1 | N/A | gre.ac.uk |
Beyond simple additions, DFT has been used to map the potential energy surfaces of more complex cascade reactions. researchgate.netnih.gov For the formation of ethoxycarbonyldifluoromethylated oxindoles, calculations confirmed that the process involves a radical-based ring closure mechanism that is energetically more favorable than a heterolytic pathway. researchgate.net Such studies are crucial for identifying the rate-determining step of the reaction sequence. researchgate.netbcrec.id The M06-2X functional is frequently employed for these types of calculations due to its accuracy for main-group thermochemistry and kinetics. researchgate.netnih.govbcrec.idbohrium.comuba.arrsc.org
Computational investigations are also vital for understanding the intricacies of photocatalytic cycles. mdpi.com Mechanistic studies, supported by DFT calculations, help to delineate the sequence of events, such as the single-electron transfer from an excited photocatalyst to generate the •CF2H radical, the subsequent radical addition to a substrate, and the final oxidation of the resulting radical adduct to regenerate the photocatalyst. mdpi.com These theoretical models provide a molecular-level picture that rationalizes the role of each component in the catalytic system, including dual-catalysis systems like IrIII/NiII-metallaphotoredox platforms. acs.org
Advanced Synthetic Applications of Sodium Difluoromethanesulfinate
Photocatalytic Difluoromethylation
Photocatalytic methods utilizing sodium difluoromethanesulfinate (CF2HSO2Na) have become a significant strategy for introducing the difluoromethyl (CF2H) group into organic molecules. rsc.org This approach is valued for its mild reaction conditions, often operating at room temperature under visible light irradiation. researchgate.netresearchgate.net The process typically involves the generation of a difluoromethyl radical (•CF2H) from this compound, which then engages with various organic substrates. researchgate.netchemicalbook.commdpi.com This method's appeal lies in its high efficiency and the use of a stable, readily available, and cost-effective difluoromethyl source. rsc.orgresearchgate.net
Visible-Light-Driven Radical Difluoromethylation
Visible-light-driven photocatalysis is a key technology in modern organic synthesis, offering a green and efficient pathway for chemical transformations. nih.gov In the context of difluoromethylation, visible light is used to excite a photocatalyst, which then initiates a single-electron transfer (SET) process with this compound to generate the crucial •CF2H radical. ccspublishing.org.cn This radical is then incorporated into a target molecule. researchgate.netresearchgate.net These reactions are noted for their operational simplicity and broad functional group tolerance. acs.org
Metal-free organic photoredox catalysis has emerged as a sustainable and cost-effective alternative to transition-metal-based systems. ccspublishing.org.cnacs.org Organic dyes and other photoactive organic molecules are used to catalyze the formation of the difluoromethyl radical from this compound under visible light. rsc.orgacs.org This approach avoids the use of expensive and potentially toxic heavy metals. acs.org
A notable example is the difluoromethylation of coumarins using Eosin Y as the photocatalyst, irradiated by blue LEDs in the presence of air. mdpi.comrsc.org Similarly, organophotocatalysts like 4CzIPN have been employed for the difluoromethylative annulation of quinazolinones, using oxygen as a benign terminal oxidant. acs.org In some cases, even simple organic molecules like diacetyl can act as both a photoredox catalyst and an oxidant in the difluoromethylation of heteroarenes. scribd.com These methods highlight the advantages of organic photoredox catalysis, including metal-free conditions and the use of green oxidants. acs.orgscribd.com
Table 1: Examples of Organic Photoredox-Catalyzed Difluoromethylation
| Photocatalyst | Substrate Type | Reagent | Oxidant | Light Source | Reference |
|---|---|---|---|---|---|
| Eosin Y | Coumarins | NaSO₂CF₂H | Air | Blue LED | mdpi.comrsc.org |
| 4CzIPN | 3-(2-(ethynyl)phenyl)quinazolinones | CF₂HSO₂Na | O₂ | Visible Light | acs.org |
| Rose Bengal | Heteroarenes | NaSO₂CF₂H | Air | Green LED | rsc.org |
Transition metal complexes, particularly those of iridium and ruthenium, are highly effective photocatalysts for generating radicals from this compound. nih.gov Upon irradiation with visible light, the excited metal complex can engage in a single-electron transfer with the sulfinate salt to produce the difluoromethyl radical. mdpi.comccspublishing.org.cn These methods are prized for their efficiency and control over the reaction. nih.gov
Iridium complexes such as fac-[Ir(ppy)₃] are frequently used. mdpi.comnih.gov For instance, the difluoromethylation of quinoxalin-2(1H)-ones has been achieved using fac-Ir(ppy)₃ as the photocatalyst. mdpi.com These transition metal-catalyzed reactions often exhibit broad substrate scope and tolerate a wide variety of functional groups, making them powerful tools for late-stage functionalization in medicinal chemistry. mdpi.comrsc.org
Table 2: Examples of Transition Metal-Based Photocatalytic Difluoromethylation
| Photocatalyst | Substrate Type | Reagent | Light Source | Reference |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | Quinoxalin-2(1H)-ones | BrCF₂CO₂R | Blue LED | mdpi.com |
| Ru(bpy)₃Cl₂ | (Hetero)arenes | NaSO₂CF₂H | Visible Light | researchgate.net |
Scope of Substrates and Functional Group Compatibility
A significant advantage of photocatalytic difluoromethylation using this compound is its broad substrate scope and high functional group compatibility. researchgate.netresearchgate.net The mild, radical-based nature of the reaction allows for the functionalization of complex molecules without affecting sensitive groups. rsc.orgresearchgate.net
The direct C-H difluoromethylation of (hetero)aromatic compounds is a highly sought-after transformation. Photocatalytic methods using this compound have been successfully applied to a wide range of electron-rich and electron-deficient heterocycles. researchgate.netrsc.org This includes medicinally relevant scaffolds such as pyridines, quinolines, indoles, coumarins, and imidazoles. researchgate.netmdpi.comrsc.org
For example, the difluoromethylation of coumarins has been achieved using Eosin Y catalysis under blue light. mdpi.comrsc.org Similarly, quinoline (B57606) and isoquinoline (B145761) N-oxides can be selectively difluoromethylated at the N-ortho position. nih.govacs.org The reaction conditions are generally mild, tolerating various functional groups like halides, nitriles, esters, and nitro groups. researchgate.netrsc.org This compatibility makes the method suitable for modifying complex, biologically active molecules. researchgate.net
Table 3: Scope of (Hetero)aromatic Substrates
| Substrate Class | Catalyst Type | Catalyst Example | Key Features | Reference |
|---|---|---|---|---|
| Coumarins | Organic Dye | Eosin Y | Metal-free, uses air as oxidant | mdpi.comrsc.org |
| Quinolines/Isoquinolines | Electrochemical | - | N-ortho selective, scalable | nih.govacs.org |
| Quinoxalin-2(1H)-ones | Transition Metal | fac-Ir(ppy)₃ | Good regioselectivity | mdpi.com |
| Indoles | Transition Metal | Ir(ppy)₃ | C2-difluoromethylation | researchgate.net |
The photocatalytic difluoromethylation of alkenes and alkynes provides a direct route to difluoromethylated aliphatic structures. bohrium.com These reactions typically proceed via the radical addition of the •CF2H group across the carbon-carbon multiple bond. bohrium.comresearchgate.net
Both terminal and internal alkenes can serve as substrates, including those found in complex molecules. rsc.org The reaction of this compound with alkenes can lead to hydrodifluoromethylation products or can be part of a cascade reaction to form more complex cyclic structures. bohrium.com For instance, a photochemical strategy for the difluoromethylation and radical cascade cyclization of alkynes with this compound has been developed. bohrium.com These transformations are characterized by their mild conditions and the ability to construct C(sp³)–CF₂H bonds efficiently. acs.org
Electrochemical Difluoromethylation
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgsioc-journal.cn The use of electricity as a "reagent" allows for controlled redox processes under mild conditions.
A significant advancement in electrochemical synthesis is the direct N-ortho-selective C–H difluoromethylation of heterocyclic N-oxides, such as quinoline and isoquinoline N-oxides. acs.orgnih.gov This method uses this compound as the source of the difluoromethyl radical in an undivided cell under constant current. acs.orgnih.gov The reaction provides various N-ortho-difluoromethylated products in good to excellent yields without the need for any metal catalysts or external chemical oxidants. acs.orgnih.gov
The proposed mechanism involves the anodic oxidation of this compound to generate the •CF₂H radical. acs.org This radical then adds to the electron-deficient ortho-position of the protonated N-oxide. A subsequent hydrogen elimination pathway, likely involving further oxidation, leads to the formation of the final aromatic product. acs.orgnih.gov The reaction has been shown to be scalable, maintaining good yields at a larger scale. acs.org
Table 3: Electrochemical N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides acs.orgnih.gov
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline N-oxide | 2-(Difluoromethyl)quinoline | 85 |
| 2 | 4-Chloroquinoline N-oxide | 4-Chloro-2-(difluoromethyl)quinoline | 78 |
| 3 | 6-Methylquinoline N-oxide | 2-(Difluoromethyl)-6-methylquinoline | 82 |
| 4 | Isoquinoline N-oxide | 1-(Difluoromethyl)isoquinoline | 92 |
| 5 | 4-Bromo-isoquinoline N-oxide | 4-Bromo-1-(difluoromethyl)isoquinoline | 87 |
An electrochemical approach has been developed for the synthesis of α-difluoromethylated ketones from alkenes. sioc-journal.cnsioc-journal.cn This process involves the anodic generation of difluoromethyl radicals from this compound. These radicals then attack the carbon-carbon double bond of the alkene. sioc-journal.cn Subsequent oxidation of the resulting radical intermediate in the presence of air (oxygen) furnishes the corresponding α-difluoromethylated ketone. sioc-journal.cnsioc-journal.cn
The reaction is typically carried out in a mixed solvent system like acetonitrile/water with a supporting electrolyte. sioc-journal.cn This electrocatalytic method avoids the use of peroxides or expensive photocatalysts often required in traditional radical reactions. sioc-journal.cnsioc-journal.cn
Electrochemical synthesis represents a paradigm of green chemistry for several reasons. sioc-journal.cn
Atom Economy: By using electrons as the primary reagent for oxidation or reduction, the generation of waste from stoichiometric chemical reagents is minimized. sioc-journal.cn
Mild Conditions: Electrochemical reactions are often conducted at room temperature and atmospheric pressure, reducing energy consumption compared to methods requiring high temperatures. sioc-journal.cnacs.org
High Selectivity: The reaction potential can be precisely controlled, allowing for high selectivity and functional group tolerance, which can prevent the need for protecting groups and shorten synthetic sequences. acs.org
Safety and Scalability: These methods avoid the use of hazardous and unstable oxidants or reductants. sioc-journal.cn Furthermore, electrochemical processes are inherently scalable; the reaction output can be increased by using larger electrodes or by employing flow-cell reactors, making the transition from laboratory to industrial scale more straightforward. acs.orgresearchgate.net The scalability of electrochemical difluoromethylation has been demonstrated, for instance, in the N-ortho-selective difluoromethylation of heterocyclic N-oxides, which maintains good yields upon scale-up. acs.org
Metal-Catalyzed and Metal-Free Radical Difluoromethylation
Radical difluoromethylation using this compound can be initiated through various means, including metal catalysis and metal-free photocatalysis.
Metal-Catalyzed Radical Difluoromethylation: Transition metals like copper and iron can catalyze the generation of difluoromethyl radicals from sulfinate reagents, although often zinc difluoromethanesulfinate [(CF₂HSO₂)₂Zn] is used in these specific contexts rather than the sodium salt. beilstein-journals.orgacs.org For instance, iron(II) sulfate (B86663) has been used to catalyze the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids with zinc bis(difluoromethanesulfinate). beilstein-journals.org Similarly, copper catalysts have been employed for related trifluoromethylations using sodium trifluoromethanesulfinate, suggesting the potential for copper-catalyzed systems with this compound. acs.org These metal-catalyzed reactions often proceed under mild conditions and offer a pathway to difluoromethylated alkenes. beilstein-journals.orgacs.org
Metal-Free Radical Difluoromethylation: As discussed previously, metal-free approaches, particularly those using organic photocatalysts, have become powerful tools for difluoromethylation. rsc.orgresearchgate.net The visible-light-induced difluoromethylation of coumarins with Eosin Y is a prime example. rsc.orgnih.gov Another significant metal-free method involves the radical difluoromethylation of protonated heteroaromatic bases using this compound in combination with an oxidant like tert-butyl hydroperoxide in a two-phase system. researchgate.net This approach is effective for electron-deficient heterocycles. researchgate.net These photocatalytic and oxidant-promoted methods avoid potentially toxic and expensive transition metals, which is a significant advantage, especially in the synthesis of pharmaceuticals and agrochemicals. mdpi.com
Copper and Iron Catalysis in Decarboxylative Difluoromethylation
The decarboxylative functionalization of carboxylic acids represents a powerful and atom-economical approach to form new carbon-carbon bonds. While copper and iron catalysis have been successfully employed in decarboxylative trifluoromethylation using sodium trifluoromethanesulfinate's trifluoro-analogue (CF₃SO₂Na, Langlois reagent), the direct use of this compound for decarboxylative difluoromethylation is less documented. nih.govacs.orgorganic-chemistry.org
Research in this area has predominantly utilized zinc difluoromethanesulfinate ([Zn(SO₂CF₂H)₂], Baran reagent) for the iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids. nih.govbeilstein-journals.orgnih.gov In these reactions, an iron(II) sulfate catalyst promotes the generation of a difluoromethyl radical from the zinc salt, which then adds to the α,β-unsaturated system, followed by decarboxylation to yield the difluoromethylated alkene. These reactions typically provide moderate yields of the desired products with high diastereoselectivity. beilstein-journals.orgnih.gov
For instance, the iron-catalyzed reaction of various cinnamic acids with zinc difluoromethanesulfinate affords β-difluoromethylstyrenes. beilstein-journals.org This highlights a key distinction in reagent choice for trifluoromethylation versus difluoromethylation in these specific catalytic systems. While sodium trifluoromethanesulfinate is effective for introducing the CF₃ group under copper catalysis, the analogous difluoromethylation with the sodium salt is not the preferred method, with the zinc salt demonstrating greater efficacy. nih.govacs.org
Table 1: Iron-Catalyzed Decarboxylative Difluoromethylation of Cinnamic Acids with Zinc Difluoromethanesulfinate
| Substrate (Cinnamic Acid Derivative) | Catalyst | Reagent | Yield (%) | Reference |
| Cinnamic acid | FeSO₄ | [Zn(SO₂CF₂H)₂] | Moderate | beilstein-journals.org |
| 4-Methoxycinnamic acid | FeSO₄ | [Zn(SO₂CF₂H)₂] | Moderate | beilstein-journals.org |
| 4-Chlorocinnamic acid | FeSO₄ | [Zn(SO₂CF₂H)₂] | Moderate | beilstein-journals.org |
Note: This table illustrates the general reaction discussed in the literature, which uses zinc difluoromethanesulfinate.
Silver-Catalyzed Difluoromethylation of Thiols
Silver catalysis provides a valuable platform for the formation of C-S bonds. In the context of difluoromethylation, silver catalysts have been effectively used to promote the reaction between thiols and this compound. This method allows for the synthesis of difluoromethyl thioethers (Ar-SCF₂H), which are important motifs in agrochemicals and pharmaceuticals.
A notable example is the silver-catalyzed difluoromethylation of (hetero)aryl thiols using this compound as the difluoromethyl radical precursor. cas.cn The reaction is typically carried out in the presence of an oxidant, such as potassium persulfate (K₂S₂O₈), and a catalytic amount of a silver salt, like silver nitrate (B79036) (AgNO₃). rsc.org This process generates the difluoromethyl radical (•CF₂H) from HCF₂SO₂Na, which then reacts with the thiol to form the desired product. The methodology demonstrates good functional group tolerance, accommodating substrates with various electronic properties. cas.cnrsc.org
Table 2: Silver-Catalyzed Difluoromethylation of Thiols with this compound
| Thiol Substrate | Catalyst | Oxidant | Yield (%) | Reference |
| Thiophenol | AgNO₃ | K₂S₂O₈ | Good | cas.cnrsc.org |
| 4-Methylthiophenol | AgNO₃ | K₂S₂O₈ | Good | cas.cn |
| 4-Chlorothiophenol | AgNO₃ | K₂S₂O₈ | Good | cas.cn |
| 2-Naphthalenethiol | AgNO₃ | K₂S₂O₈ | Good | cas.cn |
| 2-Mercaptopyridine | AgNO₃ | K₂S₂O₈ | Good | cas.cn |
Development of Transition-Metal-Free Systems
The development of transition-metal-free synthetic methods is a significant goal in modern chemistry, driven by the desire for more sustainable and cost-effective processes. In the realm of difluoromethylation, photocatalysis has emerged as a powerful tool to achieve this, with this compound serving as a key reagent.
Visible-light-driven, metal-free difluoromethylation of various aromatic and heteroaromatic compounds has been successfully demonstrated. rsc.orgmdpi.com These reactions often employ an organic photosensitizer, such as Eosin Y or Rose Bengal, to initiate the formation of the difluoromethyl radical from this compound upon irradiation with visible light. rsc.orgmdpi.com Air or another suitable oxidant is often required to complete the catalytic cycle. rsc.org This approach has been applied to the difluoromethylation of coumarins and a broad range of medicinally relevant heterocycles, including pyridines, pyrazines, and imidazoles. rsc.org The mild reaction conditions and high functional group tolerance make this a highly attractive strategy for late-stage functionalization. researchgate.net
Table 3: Transition-Metal-Free Photocatalytic Difluoromethylation with this compound
| Substrate | Photocatalyst | Oxidant | Yield (%) | Reference |
| Coumarin | Eosin Y | Air | Good | rsc.orgmdpi.com |
| 7-Methoxycoumarin | Eosin Y | Air | Good | mdpi.com |
| Caffeine | Rose Bengal | Air | Good | rsc.org |
| Pyridine (B92270) derivative | Rose Bengal | Air | Moderate to Good | rsc.org |
| Imidazole derivative | Rose Bengal | Air | Moderate to Good | rsc.org |
Direct C-H Difluoromethylation Strategies
Direct C-H functionalization is a highly desirable transformation as it avoids the need for pre-functionalized substrates, thus improving synthetic efficiency. This compound has proven to be an effective reagent for the direct introduction of the difluoromethyl group into C-H bonds under various conditions.
Site-Selective C(sp²)–H Functionalization
Achieving site-selectivity in C-H functionalization is a significant challenge. Recent advances have demonstrated the successful site-selective C(sp²)-H difluoromethylation of N-oxides of heterocyclic compounds using this compound. nih.govacs.org An electrochemical oxidation-promoted method has been developed for the N-ortho-selective difluoromethylation of quinoline and isoquinoline N-oxides. nih.govacs.org This process is conducted under a constant current and provides good to excellent yields of the ortho-difluoromethylated products. The reaction is believed to proceed through a free-radical addition and hydrogen elimination pathway. This electrochemical approach offers a green and efficient alternative to traditional methods. nih.govacs.org
Table 4: Site-Selective C(sp²)–H Difluoromethylation of Heterocyclic N-Oxides
| Substrate | Method | Reagent | Position of Difluoromethylation | Yield (%) | Reference |
| Quinoline N-oxide | Electrochemical | HCF₂SO₂Na | ortho to N | Good to Excellent | nih.govacs.org |
| Isoquinoline N-oxide | Electrochemical | HCF₂SO₂Na | ortho to N | Good to Excellent | nih.govacs.org |
| Substituted Quinoline N-oxides | Electrochemical | HCF₂SO₂Na | ortho to N | Good to Excellent | nih.govacs.org |
Minisci-Type Radical Processes
The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, is a cornerstone of heterocyclic chemistry. scispace.comresearchgate.net this compound has been successfully employed in Minisci-type reactions to achieve the difluoromethylation of protonated heteroaromatic bases.
In a typical procedure, the reaction is carried out in a two-phase system (e.g., methylene (B1212753) chloride-water) at room temperature, using tert-butyl hydroperoxide as an oxidant to generate the difluoromethyl radical from this compound. researchgate.net This method has been applied to various heterocycles, including pyridine and thiadiazole derivatives. researchgate.net The use of an acid is crucial as it protonates the heterocarenes, making them more susceptible to nucleophilic radical attack. While effective, these reactions can sometimes lead to mixtures of regioisomers, a common feature of Minisci-type reactions. scispace.com It is noteworthy that in some cases, zinc difluoromethanesulfinate has shown superior reactivity compared to the sodium salt in these types of transformations. scispace.comnih.gov
Table 5: Minisci-Type Difluoromethylation with this compound
| Heterocyclic Substrate | Oxidant | Acid | Yield (%) | Reference |
| Methyl pyridine-4-carboxylate | tert-butyl hydroperoxide | Not specified | Preparative scale | researchgate.net |
| Pyridine-4-carbonitrile | tert-butyl hydroperoxide | Not specified | Preparative scale | researchgate.net |
| 2-Amino-1,3,4-thiadiazole | tert-butyl hydroperoxide | Not specified | Preparative scale | researchgate.net |
Difluoromethanesulfinylation Reactions Employing this compound
Beyond its role as a difluoromethylating agent, this compound can also be used in difluoromethanesulfinylation reactions, where the entire HCF₂SO₂ group is incorporated into a molecule. A significant application in this area is the synthesis of difluoromethanesulfinate esters from alcohols. nih.govresearchgate.netx-mol.comresearchgate.netalfa-chemistry.com
A direct difluoromethanesulfinylation of a wide range of alcohols, including primary, secondary, and tertiary alcohols, has been developed. nih.gov This transformation is typically achieved by treating the alcohol with this compound in the presence of an activating agent, such as diphenylphosphinic chloride (Ph₂P(O)Cl), under mild conditions. nih.govresearchgate.net This method provides good to excellent yields of the corresponding difluoromethanesulfinate esters and has been successfully applied to the late-stage functionalization of complex and biologically active natural products. nih.gov
Table 6: Direct Difluoromethanesulfinylation of Alcohols with this compound
| Alcohol Type | Activating Agent | Yield (%) | Reference |
| Primary Alcohols | Ph₂P(O)Cl | Good to Excellent | nih.govresearchgate.net |
| Secondary Alcohols | Ph₂P(O)Cl | Good to Excellent | nih.govresearchgate.net |
| Tertiary Alcohols | Ph₂P(O)Cl | Good to Excellent | nih.govresearchgate.net |
| Complex Natural Products | Ph₂P(O)Cl | Good | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The incorporation of this compound into MCRs provides a powerful tool for introducing the CF₂H group into diverse molecular scaffolds.
A notable application of this compound in MCRs is the synthesis of CF₂H-substituted secondary amines. researchgate.net A visible-light-induced, three-component reaction has been developed that combines aromatic aldehydes, amines, and this compound to produce these valuable fluorinated amines. researchgate.netresearchgate.net The protocol operates under mild conditions at room temperature and avoids the need for a photocatalyst or transition metal. researchgate.net
The reaction proceeds by the in situ formation of an imine from the aldehyde and primary amine. researchgate.net Under visible light irradiation, the difluoromethyl radical (•CF₂H) is generated from this compound. This radical then adds to the imine, ultimately affording a diverse range of α-difluoromethylated secondary amines in moderate to good yields, typically between 43% and 79%. researchgate.net This method offers a convenient and green pathway for accessing α-branched amines, which are important structures in medicinal chemistry. researchgate.netresearchgate.net
| Aldehyde | Amine | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Aniline | N-(1-(difluoromethyl)benzyl)aniline | 79 | researchgate.net |
| 4-Methylbenzaldehyde | Aniline | N-(1-(difluoromethyl)-4-methylbenzyl)aniline | 75 | researchgate.net |
| 4-Chlorobenzaldehyde | Aniline | N-(4-chloro-1-(difluoromethyl)benzyl)aniline | 71 | researchgate.net |
| Naphthaldehyde | Aniline | N-(1-(difluoromethyl)naphthalen-2-ylmethyl)aniline | 65 | researchgate.net |
| Benzaldehyde | 4-Methoxyaniline | N-(1-(difluoromethyl)benzyl)-4-methoxyaniline | 76 | researchgate.net |
Asymmetric Synthesis and Stereoselective Difluoromethylation
The introduction of fluorine-containing groups can have a profound impact on the biological activity of molecules. Achieving this introduction with control over the stereochemistry is a paramount goal in modern drug discovery and a significant challenge in synthetic chemistry.
Significant progress has been made in developing methods for difluoromethylation. rsc.org However, achieving high levels of stereoselectivity remains a formidable challenge, and cases of highly enantioselective difluoromethylation are still relatively limited. rsc.org The development of catalytic asymmetric methods is crucial for accessing chiral, CF₂H-containing molecules that are important for pharmaceuticals and agrochemicals. acs.org
The primary challenges lie in designing chiral catalysts or auxiliaries that can effectively differentiate between the enantiotopic faces of a prochiral substrate during the C-CF₂H bond-forming step. While various strategies employing electrophilic, nucleophilic, and radical difluoromethylating agents have been explored, general and broadly applicable solutions for asymmetric difluoromethylation are still sought after. rsc.orgacs.org
One successful approach in asymmetric synthesis involves the electrophilic introduction of the difluoromethylthio (SCF₂H) group. While not a direct difluoromethylation, it provides access to chiral molecules containing the related SCF₂H moiety. A key development in this area is the use of difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides as electrophilic difluoromethylthiolating reagents. nih.govmdpi.com
Researchers have described the first diastereoselective direct introduction of the SCF₂H group using a chiral auxiliary-based approach. nih.gov This method was applied to the difluoromethylthiolation of indanone-based β-keto esters. nih.govmdpi.com By reacting these substrates with the hypervalent iodonium ylide reagent, chiral SCF₂H-containing compounds were obtained with high diastereoselectivity, leading to enantiomeric excess values of up to 93% ee. nih.gov This represents a significant advance in the asymmetric synthesis of organofluorine compounds containing the valuable difluoromethylthio group. nih.govmdpi.com
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Indanone-based β-keto ester | α-((Difluoromethyl)thio)-β-keto ester | Not specified | up to 93 | nih.gov |
| Methyl 2-methyl-3-oxo-3-phenylpropanoate | Methyl 2-((difluoromethyl)thio)-2-methyl-3-oxo-3-phenylpropanoate | 36 | 12 | mdpi.com |
Translational Applications and Broader Impact of Sodium Difluoromethanesulfinate Chemistry
Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key chemical groups into complex molecules, such as natural products or advanced drug candidates, at the final stages of a synthetic sequence. mdpi.com This approach avoids the need to re-synthesize molecules from scratch, enabling rapid access to a library of analogues for structure-activity relationship (SAR) studies. Sodium difluoromethanesulfinate has emerged as a key reagent in LSF, primarily through the generation of the difluoromethyl radical, which can be incorporated into intricate molecular scaffolds under mild conditions. mdpi.comchinesechemsoc.org
The structural complexity and dense functionality of natural products often make them challenging substrates for chemical modification. However, methods employing this compound have proven effective for their late-stage difluoromethylation. This capability allows for the modification of biologically active natural products, potentially enhancing their therapeutic properties. alfa-chemistry.comresearchgate.net For instance, photocatalytic methods that generate difluoromethyl radicals from HCF2SO2Na have been successfully applied to complex molecules, demonstrating the compatibility of these reactions with sensitive functional groups typically found in natural products. mdpi.com The ability to directly append a CF2H group can alter the parent molecule's pharmacological profile, offering a direct path to new derivatives without requiring a lengthy de novo synthesis.
Table 1: Examples of Late-Stage Difluoromethylation of Bioactive Compounds This table is illustrative and based on the general applicability of the methods described in the sources. Specific yields for these exact natural products may vary based on reaction conditions.
| Parent Compound Class | Potential Modification Site | Expected Outcome | Relevant Methodologies |
|---|---|---|---|
| Alkaloids | Heteroaromatic Rings | Altered receptor binding, improved metabolic stability | Photocatalytic C-H difluoromethylation mdpi.comrsc.org |
| Terpenoids | Activated C-H bonds | Enhanced lipophilicity and cell permeability | Radical difluoromethylation researchgate.netbohrium.com |
| Peptides | Tryptophan or Histidine Residues | Modified conformation and enzymatic stability | Site-selective radical difluoromethylation core.ac.uk |
In drug discovery, the derivatization of lead compounds is crucial for optimizing efficacy, selectivity, and pharmacokinetic properties. This compound is instrumental in this process, enabling the introduction of the CF2H group into drug-like molecules and pharmaceutical agents. mdpi.comrsc.org This modification is particularly valuable for heteroaromatic systems, which are ubiquitous in pharmaceuticals. nih.gov Visible-light photoredox catalysis, often using HCF2SO2Na as the CF2H source, allows for the C-H difluoromethylation of a wide array of medicinally relevant heterocycles, including pyridines, pyrazoles, and indoles, under mild conditions. rsc.org This strategy has been successfully used to create difluoromethyl analogues of existing pharmaceutical agents, facilitating the exploration of their therapeutic potential. mdpi.comchinesechemsoc.org
Contribution to the Design and Discovery of Fluorinated Bioactive Compounds
The incorporation of fluorine into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. rsc.orgacs.org The difluoromethyl group, in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups. researchgate.netdokumen.pub this compound, as a convenient and efficient source of the CF2H radical, has significantly contributed to the accessibility of these valuable compounds. researchgate.net
The unique properties conferred by the difluoromethyl group have made it a sought-after feature in novel therapeutic and agrochemical agents. rsc.orgresearchgate.netbohrium.comacs.org The development of synthetic methods using this compound has streamlined the synthesis of CF2H-containing compounds, accelerating the discovery of new candidates. acs.orgresearchgate.net In pharmaceuticals, the CF2H group is present in numerous drug candidates for various diseases. core.ac.uk In agrochemicals, motifs such as 3-(difluoromethyl)-1-methyl-1H-pyrazole are crucial components of modern fungicides and herbicides, and methods utilizing HCF2SO2Na provide direct access to these important structures. rsc.org The radical reactions initiated by HCF2SO2Na are compatible with a broad range of functional groups, making this reagent suitable for building structurally diverse libraries of potential bioactive compounds. researchgate.net
Table 2: Impact of CF2H Group Incorporation on Bioactive Compound Properties
| Property | General Effect of CF2H Introduction | Rationale |
|---|---|---|
| Metabolic Stability | Increased | Blocks sites of oxidative metabolism (e.g., by P450 enzymes). researchgate.netacs.org |
| Bioavailability | Modulated | Alters lipophilicity and solubility, affecting absorption. acs.orguc.pt |
| Binding Affinity | Potentially Increased | Can act as a hydrogen bond donor, mimicking hydroxyl or thiol groups. dokumen.pub |
| Lipophilicity | Increased (relative to H) | The CF2H group is considered a lipophilic motif. researchgate.netacs.org |
| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing effect of fluorine atoms alters the pKa of nearby functional groups. uc.pt |
Implications for Industrial and Process Chemistry
The utility of a chemical reagent is ultimately proven by its scalability and applicability in industrial settings. This compound has shown considerable promise in this regard. Its use in radical processes often circumvents the need for the harsh conditions or expensive transition metals required by other fluorination methods. pharmtech.com
Petrov and co-workers developed a facile, cost-effective, and efficient synthesis of sodium difluoromethylsulfinate by reducing 2-(difluoromethylsulfonyl)benzothiazole, yielding the product in near-quantitative amounts. researchgate.net Such accessible preparation methods are critical for industrial adoption. acs.org Furthermore, protocols utilizing HCF2SO2Na have been successfully scaled up. For example, a photocatalytic difluoromethylation/cyclization reaction was performed on a gram scale, confirming its suitability for larger-scale preparations. acs.org While challenges in handling fluorinating agents on an industrial scale remain, such as the need for specialized equipment, the development of robust and scalable reactions with reagents like this compound represents a significant advancement for process chemistry. rsc.orgpharmtech.com These advances facilitate more efficient and environmentally benign manufacturing routes to valuable fluorinated intermediates and final products.
Scalability, Operational Simplicity, and Cost-Effectiveness of Protocols
Research has consistently highlighted the scalability of difluoromethylation reactions using this compound. For instance, a method for the direct C-H difluoromethylation of heteroaromatic compounds has been shown to be scalable, a crucial feature for its application in the synthesis of pharmaceuticals and complex molecules. researchgate.net Similarly, electrochemical methods for the N-ortho-selective difluoromethylation of quinoline (B57606) and isoquinoline (B145761) N-oxides have proven to be easily scalable while maintaining good yields. nih.gov A novel and efficient pathway for the large-scale preparation of this compound itself has been developed, ensuring its availability for broader applications. acs.org This scalability is a key factor in considering the reagent for industrial production.
The operational simplicity of protocols using this compound is another frequently cited advantage. Many procedures are described as "operationally simple," avoiding the need for complex setups or stringent reaction conditions. researchgate.netacs.org For example, a C-H trifluoromethylation protocol is noted for avoiding gaseous reagents, proceeding at ambient temperature, and being usable directly on unprotected molecules. researchgate.net This simplicity reduces the technical barriers for adoption and can lead to more robust and reproducible manufacturing processes. The development of one-pot procedures further enhances the operational efficiency, streamlining synthetic sequences and reducing purification steps. rsc.org
Table 1: Comparison of Attributes for Protocols Using this compound
| Attribute | Research Findings | Significance |
| Scalability | Protocols are frequently described as scalable, with some methods demonstrating successful gram-scale synthesis and potential for larger-scale production. acs.orgrsc.org Electrochemical methods also show good scalability. nih.gov | Enables the production of larger quantities of difluoromethylated compounds required for advanced testing and commercialization. |
| Operational Simplicity | Reactions are often conducted under mild, metal-free conditions, at room temperature, and are tolerant of air and moisture. researchgate.netacs.org Many protocols are described as operationally simple. cas.cnbiosynth.com | Reduces the need for specialized equipment and handling procedures, making the methods more accessible and robust for industrial application. |
| Cost-Effectiveness | The reagent is considered cost-effective, and its synthesis can be achieved with high efficiency. researchgate.netrsc.org It is readily available from various chemical suppliers. researchgate.net | Lowers the financial barrier for utilizing advanced difluoromethylation chemistry in drug discovery and materials science. |
Advancement in Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to modern synthetic chemistry. The use of this compound aligns well with these principles, contributing to the development of more sustainable synthetic methods.
A significant advancement in the green chemistry profile of difluoromethylation reactions is the use of environmentally benign solvents, particularly water. researchgate.net Aqueous fluoroalkylation reactions have been explored as a means to create a new prospect for green chemistry. researchgate.net The ability to perform these reactions in water or in the presence of water reduces the reliance on volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. researchgate.net
Furthermore, many protocols utilizing this compound operate under mild reaction conditions, often at room temperature, which reduces energy consumption. researchgate.net The development of metal-free reaction conditions is another key aspect of its contribution to green chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts. acs.org
Electrochemical methods employing this compound represent a particularly green and efficient approach. nih.govcolab.ws These methods often avoid the need for chemical oxidants and reductants, generating fewer byproducts and simplifying purification. researchgate.net The use of electricity as a "traceless" reagent is a cornerstone of sustainable synthesis.
The high atom economy of many reactions involving this compound is another important feature from a green chemistry perspective. scispace.com Reactions with high atom economy maximize the incorporation of starting materials into the final product, minimizing waste.
Table 2: Green Chemistry Attributes of this compound Chemistry
| Green Chemistry Principle | Application in this compound Chemistry | Research Findings |
| Use of Safer Solvents | Reactions are often conducted in water or aqueous media. | Environmentally benign fluoroalkylation reactions have been explored in water. researchgate.net |
| Energy Efficiency | Many protocols operate at ambient temperature and pressure. | C-H trifluoromethylation can proceed at ambient temperature. researchgate.net |
| Use of Renewable Feedstocks/Reagents | Electrochemical methods utilize electricity as a "green" reagent. | Electrochemical methods are described as "green and efficient". nih.govcolab.ws |
| Catalysis | Development of metal-free catalytic systems. | Metal-free processes have been developed for sustainable synthesis. acs.org |
| Atom Economy | High efficiency and selectivity in reactions lead to less waste. | The methodology often demonstrates high atom economy. scispace.com |
| Reduced Derivatives | Direct C-H functionalization avoids the need for protecting groups. | Protocols can be used directly on unprotected molecules. researchgate.net |
Current Challenges and Future Research Directions
Expansion of Substrate Scope and Enhanced Reaction Selectivity
The radical difluoromethylation using sodium difluoromethanesulfinate has been successfully applied to a diverse range of substrates. Early work often focused on electron-deficient heteroaromatics, but recent innovations have significantly broadened the accessible chemical space to include electron-rich systems and various functional groups.
Key substrate classes that have been successfully difluoromethylated include:
Heterocycles: A primary focus has been the C-H difluoromethylation of medicinally relevant heterocycles. This includes pyridines, pyrazines, imidazoles, indoles, and coumarins. rsc.orgcas.cn Electrochemical methods have proven particularly effective for the N-ortho-selective difluoromethylation of quinoline (B57606) and isoquinoline (B145761) N-oxides. researchgate.netmdpi.comresearchgate.net
Electron-Rich Olefins: The electrochemical addition of the difluoromethyl radical to enamides and styrene (B11656) derivatives has been demonstrated, providing access to a wide array of difluoromethylated building blocks. researchgate.net
Protonated Heteroaromatic Bases: In combination with an oxidant like tert-butyl hydroperoxide, this compound can perform free-radical difluoromethylation on protonated heteroaromatic bases such as derivatives of pyridine (B92270) and 2-amino-1,3,4-thiadiazole. scite.ai
Enhancing reaction selectivity, particularly regioselectivity, remains a critical area of research. The inherent nucleophilic character of the CF₂H radical generated from HCF₂SO₂Na typically directs its addition to electron-poor sites. mdpi.comscite.ai However, the choice of the activation method and additives can influence the outcome. For instance, electrochemical approaches have enabled selective functionalization at specific positions, such as the C-2 position of indoles and the N-ortho position of N-oxides, under catalyst- and external oxidant-free conditions. researchgate.netcas.cn A challenge has been the indiscriminate reactivity observed in some cases, where multiple additions of the CF₂H moiety can occur, leading to a complex mixture of products. cas.cn Future work aims to develop more refined catalytic systems that can control reactivity for a broader range of complex and electronically varied substrates. mdpi.com
| Substrate Class | Activation Method | Key Features | Yield Range |
|---|---|---|---|
| Quinoline/Isoquinoline N-Oxides | Electrochemical | N-ortho-selective, green method, scalable | Good to Excellent researchgate.netresearchgate.net |
| Indoles | Electrochemical | C-2 selective, catalyst- and oxidant-free | Moderate to Good cas.cn |
| Coumarins | Photocatalytic (Eosin Y) | Visible-light driven, metal-free | Not specified rsc.orgmdpi.com |
| Electron-Rich Olefins (Styrenes, Enamides) | Electrochemical | Access to diverse difluoromethylated synthons | 23-87% researchgate.net |
| Protonated Heterocyclic Bases | Thermochemical (TBHP) | Two-phase system, room temperature | Preparative scale isolation scite.ai |
Innovation in Catalytic Systems and Activation Modes for Difluoromethylation
The generation of the crucial difluoromethyl radical from the stable and inexpensive this compound salt is at the heart of its chemistry. Significant innovation has occurred in the methods used to achieve this activation, moving towards milder, more efficient, and greener processes.
The primary activation modes include:
Thermochemical Activation: This traditional approach relies on the use of stoichiometric chemical oxidants, such as tert-butyl hydroperoxide (TBHP), to generate the CF₂H radical. scite.ai
Photochemical Activation: Visible-light photoredox catalysis has emerged as a powerful and versatile tool. Organic dyes like Eosin Y and Rose Bengal, or iridium-based complexes such as fac-[Ir(ppy)₃], can absorb light and initiate a single-electron transfer (SET) process with HCF₂SO₂Na to produce the CF₂H radical under mild conditions. rsc.orgmdpi.com This has enabled the difluoromethylation of a wide range of heteroarenes. rsc.org
Electrochemical Activation: Electrochemistry offers a sustainable alternative that avoids the need for chemical oxidants or catalysts. By applying a constant current in an undivided cell, the difluoromethyl radical can be generated directly from HCF₂SO₂Na at an electrode surface. researchgate.netresearchgate.net This method is noted for its operational simplicity, scalability, and environmental benefits. researchgate.netcas.cn
| Activation Mode | Typical System | Advantages | Reference |
|---|---|---|---|
| Thermochemical | HCF₂SO₂Na + TBHP | Simple setup | scite.ai |
| Photochemical | HCF₂SO₂Na + Eosin Y / Rose Bengal / Ir(ppy)₃ + Visible Light | Mild conditions, high functional group tolerance, metal-free options | rsc.orgmdpi.com |
| Electrochemical | HCF₂SO₂Na in an undivided cell | Green, catalyst- and oxidant-free, scalable, simple operation | researchgate.netresearchgate.netcas.cn |
Future research is directed at discovering new photocatalysts and designing more efficient electrochemical cells to improve energy efficiency and expand the applicability of these methods to even more challenging transformations.
Development of Advanced Stereocontrol Methodologies
One of the most significant challenges in the field is the development of effective stereocontrol strategies for difluoromethylation. While methods for constructing C(sp³)–CF₂H bonds have advanced, achieving high enantioselectivity in reactions involving the direct introduction of the CF₂H group remains largely an unsolved problem. rsc.org
Current research indicates that enantioselective difluoromethylation is a particularly challenging topic in organofluorine chemistry, with progress lagging behind that of monofluoromethylation and trifluoromethylation. nih.gov Most successful diastereoselective difluoromethylations have relied on the use of chiral auxiliaries. nih.gov
While direct, catalytic asymmetric difluoromethylation using this compound is not yet well-established, progress in related areas offers insights. For example, nickel-catalyzed asymmetric Negishi cross-coupling has been developed to construct chiral centers bearing a difluoromethyl group, though this does not use HCF₂SO₂Na as the starting material. researchgate.net The development of chiral catalysts or ligands that can effectively interact with the difluoromethyl radical or its precursors to induce asymmetry is a primary goal for future research. This remains a frontier area with immense potential for creating valuable chiral fluorinated building blocks for the pharmaceutical and agrochemical industries. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, better process control, and improved scalability. acs.org The integration of difluoromethylation reactions using this compound with these modern platforms is an active area of development.
Photocatalytic radical reactions are particularly well-suited for flow chemistry. The high surface-area-to-volume ratio of microreactors allows for efficient and uniform irradiation, leading to higher reaction efficiency and reproducibility. For instance, the photocatalytic radical difluoromethylation and subsequent cyclization of N-alkenoxyl 2-aryl benzimidazoles have been successfully demonstrated in a continuous flow setup. trasis.com
Furthermore, the automation of these processes is crucial for applications in high-throughput screening and the production of radiolabeled compounds for Positron Emission Tomography (PET). While not using HCF₂SO₂Na directly, a general method for the automated flow photoredox ¹⁸F-difluoromethylation of N-heteroaromatics has been developed on a commercial synthesizer. cas.cnsigmaaldrich.com This work highlights the feasibility and importance of creating fully automated systems for difluoromethylation, which can accelerate research and ensure reliable production for preclinical and clinical studies. sigmaaldrich.comresearchgate.net Future efforts will likely focus on adapting HCF₂SO₂Na-based protocols to these automated platforms for broader applications in medicinal chemistry and materials science. researchgate.net
Exploration of Novel Chemical Transformations, including Defluorinative Functionalization
Beyond simple C-H functionalization, researchers are exploring novel transformations that utilize this compound to construct more complex molecular architectures. These new reactions expand the synthetic utility of this versatile reagent.
One notable example is the development of multicomponent reactions. A visible-light-induced three-component reaction involving aromatic aldehydes, amines, and this compound has been reported to produce α-CF₂H-substituted secondary amines. cas.cn This protocol allows for the in-situ generation of an imine followed by the addition of the difluoromethyl radical, forming two new bonds in a single step under mild conditions. cas.cn
Another area of innovation is the use of HCF₂SO₂Na for difluoromethylthiolation. While HCF₂SO₂Na itself generates the CF₂H radical, it can be used in combination with activating agents like dichlorophenylphosphine (B166023) (Ph₂PCl) to generate an electrophilic "SCF₂H" species. acs.org This allows for the direct electrophilic difluoromethylthiolation of substrates such as β-keto esters, expanding the range of functionalities that can be introduced. acs.org
The concept of "defluorinative functionalization" typically refers to the conversion of a trifluoromethyl (CF₃) group into a difunctionalized difluoromethylene (CF₂R¹) or a monofunctionalized difluoromethyl (CF₂H) motif. While this is a powerful strategy, it does not typically start from this compound. Instead, novel transformations starting from HCF₂SO₂Na focus on building complexity, such as the photocatalytic triple difluoromethylation of alkenes to assemble a tetrafluoroisopropyl moiety from a C1 source. Future work will continue to uncover new reaction pathways, leveraging the unique reactivity of the difluoromethyl radical generated from this accessible reagent.
Application of Computational Chemistry for Mechanistic Understanding and Reaction Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity in organofluorine chemistry. For reactions involving this compound, computational studies complement experimental findings from cyclic voltammetry and radical trapping experiments to provide a more complete picture of the reaction pathways. mdpi.comtrasis.com
Mechanistic proposals for the activation of HCF₂SO₂Na are often supported by computational data:
Photocatalytic Systems: DFT calculations can model the single-electron transfer (SET) from HCF₂SO₂Na to the excited state of a photocatalyst, confirming the feasibility of CF₂H radical generation. mdpi.com
Electrophilic Transformations: In reactions where HCF₂SO₂Na is part of a system for electrophilic attack, computations can help identify the true reactive species and calculate the energy barriers for different proposed pathways, such as heterolytic versus homolytic bond cleavage.
Regioselectivity: The stability of radical intermediates, which dictates the regioselectivity of the addition to substrates like coumarins, can be calculated to rationalize experimental observations. mdpi.com
While many studies propose plausible mechanisms based on experimental evidence, the explicit use of DFT and other computational methods is becoming more common to provide quantitative support. trasis.com For example, calculations of bond dissociation energies can validate the proposed homolytic cleavage of certain bonds to form key radical intermediates. Future research will likely see a deeper integration of computational modeling in the design of new catalysts and the prediction of reaction outcomes, accelerating the development of more sophisticated and selective difluoromethylation reactions.
Conclusion
Summary of Key Research Contributions of Sodium Difluoromethanesulfinate
This compound (CHF₂SO₂Na) has carved out a significant niche in modern synthetic organic chemistry, primarily as a robust and versatile source of the difluoromethyl radical (•CF₂H). Its emergence has been a noteworthy contribution to the field of organofluorine chemistry, enabling transformations that were previously challenging. The key research contributions of this reagent are centered on its ability to facilitate the introduction of the difluoromethyl group into a wide array of organic molecules under mild and operationally simple conditions.
One of the most impactful contributions of this compound is in the domain of radical C-H difluoromethylation , particularly of heteroaromatic compounds. numberanalytics.comrsc.orgnih.gov Heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals, and the ability to directly functionalize their C-H bonds represents a highly efficient and atom-economical synthetic strategy. This compound, often activated by an oxidant like tert-butyl hydroperoxide or through photoredox catalysis, has proven exceptionally effective for the difluoromethylation of a diverse range of electron-deficient and electron-rich heteroarenes, including pyridines, pyrazines, quinolines, indoles, and pyrazoles. numberanalytics.comrsc.orgnih.govresearchgate.net This has provided medicinal chemists with a powerful tool for late-stage functionalization, allowing for the rapid generation of novel analogues of biologically active molecules for structure-activity relationship (SAR) studies.
Furthermore, the utility of this compound extends beyond simple heteroarene functionalization. Research has demonstrated its application in more complex transformations, such as cascade reactions . researchgate.netresearchgate.net In these processes, the initial radical addition of the •CF₂H group triggers a subsequent cyclization event, enabling the efficient construction of structurally complex, difluoromethylated heterocyclic systems like dihydroisoquinolones from simple precursors. researchgate.net This showcases the reagent's ability to not only introduce a key functional group but also to drive the formation of intricate molecular architectures in a single step.
The application of this compound has also been pivotal in the development of novel synthetic methodologies, including photocatalytic and electrochemical approaches . rsc.orgresearchgate.netsioc-journal.cncolab.wsacs.orgmdpi.com Visible-light photocatalysis, using catalysts like Eosin Y or Rose Bengal, provides a mild and green method to generate the difluoromethyl radical from the sulfinate, avoiding harsh reagents and conditions. numberanalytics.comrsc.org Similarly, electrochemical oxidation of this compound offers a clean, oxidant-free pathway to the •CF₂H radical, promoting reactions such as the N-ortho-selective difluoromethylation of heterocyclic N-oxides and the synthesis of α-difluoromethylated ketones. sioc-journal.cncolab.wsacs.org These advancements highlight the reagent's compatibility with modern, sustainable synthetic techniques.
In a novel extension of its reactivity, this compound has been employed as a C1 source that, through a photocatalytic triple difluoromethylation cascade, can assemble a tetrafluoroisopropyl group . bohrium.com This innovative C1-to-C3 fluoroalkylation strategy provides access to complex polyfluorinated motifs that are otherwise difficult to synthesize, significantly expanding the boundaries of fluoroalkylation chemistry. bohrium.com
Outlook on Future Advancements in Organofluorine Chemistry and Synthetic Methodology
The progress driven by reagents like this compound sets the stage for the next wave of innovation in organofluorine chemistry. The future in this field is geared towards the development of even more efficient, selective, and sustainable synthetic methodologies, alongside the creation of novel fluorinated reagents to access unprecedented chemical space.
A primary direction is the continued push for greener and more sustainable fluorination methods . numberanalytics.comnumberanalytics.comworktribe.com While photocatalysis has already shown great promise, the future will likely see an expansion of electrochemical methods, which eliminate the need for chemical oxidants or expensive photocatalysts altogether. numberanalytics.comsioc-journal.cnnumberanalytics.comrsc.org The direct use of the mineral fluorspar (CaF₂) to bypass the generation of hazardous hydrogen fluoride (B91410) is a paradigm-shifting achievement that points towards a safer and more sustainable industrial supply chain for all fluorochemicals. researchgate.net Furthermore, the development of reactions in environmentally benign solvents like water will continue to be a major focus. researchgate.netresearchgate.net
The evolution of fluoroalkylating agents is set to continue beyond the now-established trifluoromethyl and difluoromethyl sources. The invention of reagents is moving towards the introduction of more complex fluorinated moieties. We are already seeing the development of reagents for tetrafluoroethylation and tetrafluoroisopropylation, and this trend is expected to accelerate. bohrium.comsigmaaldrich.com The future lies in creating a diverse "toolkit" of reagents that allow for the precise, late-stage installation of a wide variety of fluoroalkyl groups, enabling chemists to fine-tune molecular properties with greater precision. This includes the development of next-generation reagents, such as novel phosphonium (B103445) salts and hypervalent iodine compounds, offering different reactivity profiles and broader substrate scopes. chinesechemsoc.orgacs.org
Another key frontier is the enhancement of selectivity and control in C-H functionalization . acs.org While reagents like this compound have shown good regioselectivity, the ultimate goal is to achieve programmable control over which C-H bond reacts in a complex molecule. This will likely involve the design of sophisticated catalyst systems that can recognize and activate specific sites with high fidelity. Moreover, the development of methods for enantioselective fluoroalkylation remains a significant, yet highly desirable, challenge.
Finally, the principles learned from sulfinate-based reagents are inspiring the design of entirely new activation strategies. The move from sodium salts to zinc sulfinates (like DFMS) demonstrated that modifying the counterion can significantly enhance reactivity. nih.govresearchgate.netacs.org Future work will likely explore a wider range of metal catalysts and ligand designs to modulate the generation and reactivity of fluoroalkyl radicals. chinesechemsoc.orgacs.org The integration of computational modeling will play an increasingly crucial role in predicting reagent reactivity and designing new, highly effective catalysts and fluorinating agents, accelerating the pace of discovery in this vibrant and impactful field of chemistry. numberanalytics.com
Q & A
Basic: What are the optimal methods for synthesizing and characterizing sodium difluoromethanesulfinate?
This compound is typically synthesized via sulfinate salt preparation, involving the reaction of difluoromethanesulfinic acid with sodium hydroxide. Purification is achieved through recrystallization in anhydrous solvents to avoid hydrolysis. Characterization requires ¹⁹F NMR (to confirm CF₂ groups) and mass spectrometry for molecular weight validation. Storage at -20°C under inert atmosphere is critical to prevent degradation .
Basic: How should this compound be stored and handled to ensure stability?
To maintain stability, store the compound at -20°C in airtight, moisture-free containers under nitrogen or argon. Avoid exposure to light, moisture, or oxidizing agents. For experimental use, pre-weigh aliquots in a glovebox to minimize air exposure .
Advanced: What mechanistic factors differentiate this compound from zinc difluoromethanesulfinate (DFMS) in radical generation?
Zinc difluoromethanesulfinate (DFMS) exhibits higher reactivity due to its lower oxidation potential (+1.35 V vs. SCE ) compared to sodium salts, enabling easier radical generation under mild conditions. Sodium salts may require stronger oxidants (e.g., peroxides) or photoredox catalysts. Methodologically, cyclic voltammetry should be used to compare redox profiles, while EPR spectroscopy can confirm radical intermediates .
Advanced: How can this compound be optimized for visible-light-promoted difluoromethylation of heteroarenes?
Key strategies include:
- Photosensitizer selection : Use organometallic catalysts (e.g., Ir or Ru complexes) or organic dyes with redox potentials matching the sulfinate’s oxidation threshold.
- Solvent optimization : Polar aprotic solvents (e.g., MeCN) enhance solubility and electron transfer.
- Stoichiometric tuning : Excess sulfinate (4–5 equiv.) compensates for lower reactivity. Monitor progress via HPLC or ¹⁹F NMR .
Advanced: How do solvent polarity and reaction conditions affect contradictory data in difluoromethylation yields?
Conflicting results often arise from solvent-dependent radical stabilization. For example, DMSO may quench radicals, while MeCN enhances their lifetime. Systematically test solvents using a Design of Experiments (DoE) approach, with kinetic studies (e.g., radical clock experiments) to quantify reaction rates. Cross-reference with computational models (DFT) to predict solvent effects .
Advanced: What electrochemical methods improve this compound’s efficiency in electrocatalytic difluoromethylation?
Electrocatalysis avoids costly photocatalysts by directly generating radicals via anodic oxidation. Optimize:
- Electrode materials : Use carbon-based anodes for high surface area.
- Electrolyte composition : Tetrabutylammonium salts enhance conductivity.
- Voltage control : Apply potentials slightly above the sulfinate’s oxidation threshold (~+1.5 V ) to minimize side reactions. Validate yields against traditional peroxide-driven methods .
Advanced: How can researchers address challenges in regioselective difluoromethylation using this compound?
Regioselectivity depends on substrate electronics. For electron-deficient heteroarenes:
- Additive screening : Lewis acids (e.g., Sc(OTf)₃) polarize substrates to favor radical addition at specific positions.
- Substrate pre-functionalization : Introduce directing groups (e.g., pyridine) to guide radical attack.
- Competition experiments : Compare yields with alternative radical sources (e.g., DFMS) to identify selectivity drivers .
Advanced: What analytical techniques resolve discrepancies in reaction by-product identification?
Use 2D NMR (HSQC, HMBC) to trace unexpected signals and high-resolution mass spectrometry (HRMS) for precise by-product identification. For volatile by-products, GC-MS paired with isotopic labeling (e.g., ¹⁸O in peroxides) clarifies decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
